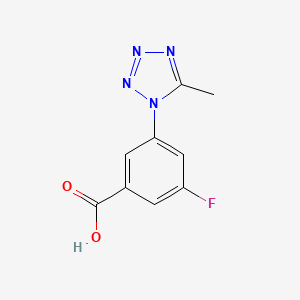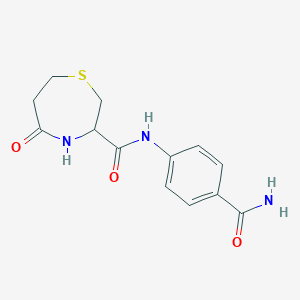
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide, also known as Tiazofurin, is a synthetic compound that has been widely studied for its potential as an anticancer agent. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies. Tiazofurin has been found to have a unique mechanism of action that makes it a promising candidate for cancer treatment.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide involves the reaction of 4-carbamoylbenzoic acid with thionyl chloride to form 4-carbamoylbenzoyl chloride. This intermediate is then reacted with 3-aminopropanoic acid to form N-(4-carbamoylphenyl)-3-aminopropanoic acid. The final step involves the cyclization of N-(4-carbamoylphenyl)-3-aminopropanoic acid with phosphorus pentoxide to form N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.
Starting Materials
4-carbamoylbenzoic acid, thionyl chloride, 3-aminopropanoic acid, phosphorus pentoxide
Reaction
4-carbamoylbenzoic acid is reacted with thionyl chloride to form 4-carbamoylbenzoyl chloride., 4-carbamoylbenzoyl chloride is reacted with 3-aminopropanoic acid in the presence of a base to form N-(4-carbamoylphenyl)-3-aminopropanoic acid., N-(4-carbamoylphenyl)-3-aminopropanoic acid is cyclized with phosphorus pentoxide to form N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.
Mécanisme D'action
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has a unique mechanism of action that involves inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme that is involved in the synthesis of guanine nucleotides. By inhibiting IMPDH, N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide prevents the synthesis of DNA and RNA, leading to cell death. This mechanism of action is different from that of many other anticancer agents, which target DNA directly.
Effets Biochimiques Et Physiologiques
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its inhibition of IMPDH, N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has also been found to have low toxicity in animal studies, making it a promising candidate for further development as an anticancer agent. However, N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has some limitations, including its low solubility in water and its potential to inhibit the activity of other enzymes in addition to IMPDH.
Orientations Futures
There are many potential future directions for research on N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide. One area of interest is the development of new derivatives of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide that may have improved solubility and potency. Another area of interest is the development of combination therapies that include N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide and other anticancer agents. Additionally, further studies are needed to better understand the mechanism of action of N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide and its potential as an immunosuppressive agent.
Applications De Recherche Scientifique
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has been studied extensively for its potential as an anticancer agent. It has been found to have activity against a variety of cancer cell lines, including leukemia, breast cancer, and prostate cancer. N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide has also been studied for its potential as an immunosuppressive agent, as it has been found to inhibit the proliferation of T cells.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c14-12(18)8-1-3-9(4-2-8)15-13(19)10-7-20-6-5-11(17)16-10/h1-4,10H,5-7H2,(H2,14,18)(H,15,19)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGTFNFGRQEDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


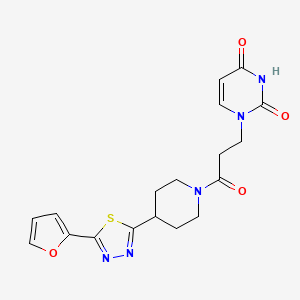
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)
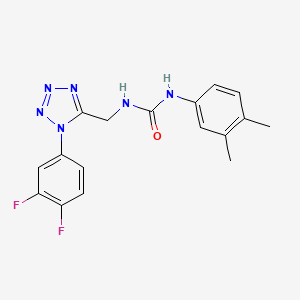
![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2387155.png)
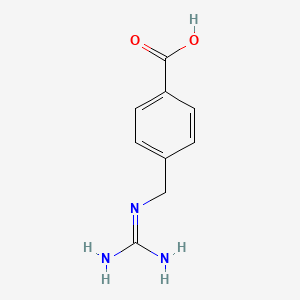
![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)

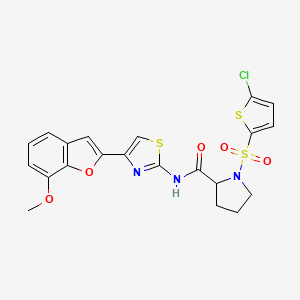
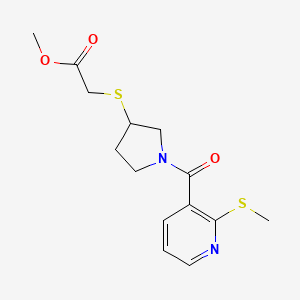
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2387161.png)

